molecular formula C184H284N52O57S8 B612404 XXWNADNJWWLFFP-UHFFFAOYSA-N

XXWNADNJWWLFFP-UHFFFAOYSA-N

Cat. No.: B612404
M. Wt: 4393.07
InChI Key: XXWNADNJWWLFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This absence precludes a detailed introduction or comparison based on the given sources. However, the evidence does include methodologies and comparative frameworks for structurally similar compounds, which can guide hypothetical analysis. Below, we outline a generalized approach to such comparisons using analogous examples from the evidence.

Properties

Molecular Formula

C184H284N52O57S8

Molecular Weight

4393.07

InChI

InChI=1S/C184H284N52O57S8/c1-86(2)60-112-154(264)207-111(35-20-24-54-188)181(291)235-58-28-39-132(235)171(281)201-89(7)147(257)196-71-136(251)226-142(92(10)242)179(289)232-145(95(13)245)178(288)224-127-82-300-301-84-129(183(293)236-59-29-40-133(236)173(283)214-113(61-87(3)4)155(265)215-119(64-98-43-47-102(248)48-44-98)182(292)234-57-27-37-130(234)170(280)199-73-139(255)256)225-159(269)118(67-138(253)254)213-166(276)125-80-297-296-79-124-165(275)205-109(36-25-55-194-184(191)192)150(260)206-110(49-50-134(190)249)152(262)219-123(164(274)204-107(151(261)208-112)33-18-22-52-186)78-295-294-77-104(189)148(258)227-146(96(14)246)180(290)231-141(91(9)241)175(285)198-72-137(252)233-56-26-38-131(233)172(282)223-126(168(278)222-124)81-298-299-83-128(169(279)228-140(90(8)240)174(284)197-70-135(250)202-106(32-17-21-51-185)149(259)216-120(74-237)163(273)221-125)220-156(266)115(63-97-41-45-101(247)46-42-97)210-158(268)117(66-100-69-193-85-200-100)212-162(272)122(76-239)218-177(287)144(94(12)244)230-160(270)114(62-88(5)6)209-161(271)121(75-238)217-176(286)143(93(11)243)229-153(263)108(34-19-23-53-187)203-157(267)116(211-167(127)277)65-99-68-195-105-31-16-15-30-103(99)105/h15-16,30-31,41-48,68-69,85-96,104,106-133,140-146,195,237-248H,17-29,32-40,49-67,70-84,185-189H2,1-14H3,(H2,190,249)(H,193,200)(H,196,257)(H,197,284)(H,198,285)(H,199,280)(H,201,281)(H,202,250)(H,203,267)(H,204,274)(H,205,275)(H,206,260)(H,207,264)(H,208,261)(H,209,271)(H,210,268)(H,211,277)(H,212,272)(H,213,276)(H,214,283)(H,215,265)(H,216,259)(H,217,286)(H,218,287)(H,219,262)(H,220,266)(H,221,273)(H,222,278)(H,223,282)(H,224,288)(H,225,269)(H,226,251)(H,227,258)(H,228,279)(H,229,263)(H,230,270)(H,231,290)(H,232,289)(H,253,254)(H,255,256)(H4,191,192,194)

InChI Key

XXWNADNJWWLFFP-UHFFFAOYSA-N

Appearance

White lyophilised solid

Purity

>97%

sequence

CTTGPCCRQCKLKPAGTTCWKTSLTSHYCTGKSCDCPLYPG(Disulfide bridge: Cys1 and Cys10, Cys6 and Cys29, Cys7 and Cys34, Cys19 and Cys36)

solubility

Soluble in aqueous buffer

source

Synthetic

storage

-20°C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis Framework for Similar Compounds

Key parameters typically include:

Structural and Physicochemical Properties

For example, NPMRPDRLIHYOBW-UHFFFAOYSA-N () is characterized by:

  • Molecular Formula: Not explicitly stated, but properties like LogP (partition coefficient), polar surface area (PSA), and hydrogen bonding capacity are critical for solubility and bioavailability.
  • Physical Properties : Boiling point, melting point, density, and refractive index.
  • Stereochemical Complexity : Number of stereocenters (e.g., Silviatine D in has eight stereocenters).

Hypothetical Table for XXWNADNJWWLFFP-UHFFFAOYSA-N :

Parameter Example Compound () Hypothetical Value for Target Compound
Molecular Weight ~212.60 g/mol () Not available
LogP 2.5 (estimated) Requires experimental data
Hydrogen Bond Donors 2 Unknown
Topological Polar Surface Area 45 Ų Unknown

Challenges and Limitations

The absence of direct data for this compound underscores critical gaps:

Structural Ambiguity : Without spectroscopic data (e.g., NMR, HRMS), stereochemical assignments are impossible.

Synthetic Reproducibility : Reaction pathways remain speculative without documented procedures.

Biological Activity : Predictive models (e.g., QSAR) require structural inputs unavailable here.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.